バルサルタン酸

説明

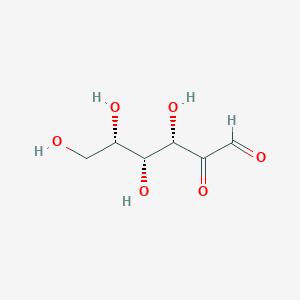

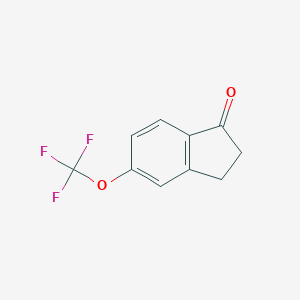

Valsartan Acid, known chemically as (S)-3-methyl-2-(N-{[2’-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid, is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure.

科学的研究の応用

Valsartan Acid has a wide range of scientific research applications:

作用機序

Valsartan Acid exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This action leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular and renal function regulation .

Similar Compounds:

- Telmisartan

- Candesartan

- Losartan

- Olmesartan

- Irbesartan

Comparison: Valsartan Acid is unique among angiotensin II receptor blockers due to its specific binding affinity and pharmacokinetic properties. Unlike some other compounds in this class, Valsartan Acid does not require metabolic activation to exert its effects . Additionally, it has a relatively short half-life compared to other angiotensin II receptor blockers, which can influence dosing frequency and patient compliance .

生化学分析

Biochemical Properties

Valsartan acid interacts with the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Cellular Effects

Valsartan acid affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in the regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

The molecular mechanism of action of Valsartan acid involves the blockade of the angiotensin II receptor 1 (AT1). By selectively binding to this receptor, it prevents angiotensin II from binding and exerting its hypertensive effects . This leads to a reduction in vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly absorbed orally and has limited volume of distribution, indicating that it does not distribute into tissues extensively .

Dosage Effects in Animal Models

In animal models, the effects of Valsartan acid vary with different dosages. For instance, in a study on rats, it was found that Valsartan acid improved cardiac function and reduced afterload .

Metabolic Pathways

Valsartan acid is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and proteins like angiotensin II.

Transport and Distribution

Valsartan acid is transported and distributed within cells and tissues. The steady-state volume of distribution of Valsartan acid after intravenous administration is small (17 L), indicating that Valsartan acid does not distribute into tissues extensively .

Subcellular Localization

Given its role in the RAAS pathway, it is likely to be localized in areas where this pathway is active, such as the plasma membrane where the angiotensin II receptor is located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Acid typically involves a multi-step process. One common method starts with 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions including tetrazole ring formation catalyzed by Lewis acid . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key steps in these synthetic routes are often optimized in batch processes before being transferred to continuous flow processes for industrial production.

Industrial Production Methods: Industrial production of Valsartan Acid often employs continuous flow synthesis to enhance efficiency and yield. For instance, the Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst in a packed-bed reactor . This method allows for the large-scale production of Valsartan Acid with high purity and yield.

化学反応の分析

Types of Reactions: Valsartan Acid undergoes various chemical reactions, including:

Oxidation: Valsartan Acid can be oxidized under specific conditions, leading to the formation of degradation products.

Hydrolysis: Acid hydrolysis of Valsartan Acid results in the formation of specific degradants.

Substitution: The compound can participate in substitution reactions, particularly in the formation of its tetrazole ring.

Common Reagents and Conditions:

Oxidation: Methanol and water mixtures are commonly used as solvents in oxidation reactions.

Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, are employed for hydrolysis.

Substitution: Lewis acids are often used as catalysts in substitution reactions.

Major Products Formed: The major products formed from these reactions include various degradation products that are identified and characterized using techniques like high-performance liquid chromatography and mass spectrometry .

特性

IUPAC Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAWIVMZUYOXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881090 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164265-78-5 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)